N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a cyclohexyl group attached to the nitrogen of the acetamide moiety and a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(22-16)23-11-15(21)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVTUSUOQAMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide exhibits significant antimicrobial activity. Studies have shown that compounds containing the oxadiazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted acetamides with similar structures demonstrated promising antibacterial effects against various microbial strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. The oxadiazole moiety is known to interact with various cellular targets involved in cancer progression. Research has highlighted its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of growth factors and enzymes associated with tumor growth.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. This activity is attributed to its interaction with specific molecular pathways that regulate inflammatory responses. By modulating cytokine production and inhibiting pro-inflammatory enzymes, this compound may offer therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have documented the effects of this compound on microbial and cancer cell lines:
- Antimicrobial Activity Study : A study synthesized various derivatives of oxadiazole compounds and evaluated their efficacy against different bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
- Anticancer Mechanism Exploration : In vitro studies on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, highlighting variations in substituents, molecular properties, and bioactivities:
Key Observations:
Substituent Influence on Bioactivity: The 4-acetamidophenyl substituent in confers strong anti-staphylococcal activity, likely due to enhanced membrane interaction or target binding. The cyclohexyl group in the target compound may enhance metabolic stability compared to aromatic substituents (e.g., aryl or pyrazinyl in ), though this requires experimental validation.
Physicochemical Trends :
Biological Activity
N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group, an oxadiazole ring, and a sulfanyl moiety, which contribute to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 331.4 g/mol .
Chemical Structure and Properties
The unique structure of this compound is essential for its biological activity. The presence of the oxadiazole ring is particularly significant as it has been linked to various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.4 g/mol |
| Key Functional Groups | Oxadiazole, Acetamide |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety can exhibit antimicrobial properties. Studies have shown that this compound demonstrates activity against various microbial strains. For instance, a series of N-substituted acetamides with oxadiazole derivatives were evaluated for their efficacy against bacteria and fungi, revealing promising results .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may inhibit specific enzymes involved in tumor progression. The interaction with biological targets can lead to the modulation of cellular pathways critical for cancer cell survival and proliferation .
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes. This binding influences enzyme activity and cellular processes, potentially leading to therapeutic outcomes in microbial infections and cancer treatment .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Study : A study synthesized various N-substituted acetamides and evaluated their antimicrobial activity. Results indicated that some derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assay : In vitro assays demonstrated that this compound showed cytotoxic effects on cancer cell lines such as HT-29 and TK-10 at micromolar concentrations .
- Molecular Docking Analysis : Computational studies revealed strong binding affinities between the compound and target proteins involved in cancer pathways, suggesting a potential mechanism for its anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | Methoxy group instead of methyl | Explored for different biological activities |
| N-cyclohexyl-2-{[5-(phenyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetamide | Thiadiazole ring | Different heterocyclic framework affecting reactivity |
| N-cyclohexyl-2-{[5-(pyridin-3-YL)-1,3,4-thiadiazol-2-YL]sulfanyl}acetamide | Pyridine substitution | Potentially distinct pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
